molecular formula C10H11NO2 B8482972 3-Amino-indan-4-carboxylic acid

3-Amino-indan-4-carboxylic acid

Cat. No.: B8482972
M. Wt: 177.20 g/mol
InChI Key: PADUIJUTDOLGIL-UHFFFAOYSA-N
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Description

3-Amino-indan-4-carboxylic acid is a chemical compound of interest in medicinal chemistry and pharmaceutical research. This compound features a fused indane ring system substituted with both an amino group and a carboxylic acid, a structure that is commonly explored in the development of novel pharmacologically active agents. As a multi-functional scaffold, it serves as a key synthetic intermediate for the construction of more complex molecules. Researchers utilize this and similar amino-carboxylic acid compounds in various applications, including the synthesis of potential enzyme inhibitors, the study of metabolic pathways, and the development of treatments for neurological disorders and cancers . The indane core structure contributes to the molecule's rigidity, which can be advantageous in drug design for optimizing binding affinity and selectivity towards biological targets. This compound is intended for research and development purposes only and is not approved for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

3-amino-2,3-dihydro-1H-indene-4-carboxylic acid

InChI

InChI=1S/C10H11NO2/c11-8-5-4-6-2-1-3-7(9(6)8)10(12)13/h1-3,8H,4-5,11H2,(H,12,13)

InChI Key

PADUIJUTDOLGIL-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1N)C(=CC=C2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and physicochemical properties of 3-Amino-indan-4-carboxylic acid analogs and related amino-carboxylic acids:

Compound Name Molecular Formula Molecular Weight Key Functional Groups CAS RN Key Features
3-Aminopyridine-4-carboxylic acid C₆H₆N₂O₂ 138.13 Pyridine ring, amino, carboxylic acid 7579-20-6 Aromatic heterocycle; used in drug synthesis
4-Amino-8-fluoro-3-cinnolinecarboxylic acid C₉H₆FN₃O₂ 207.16 Cinnoline ring, fluorine, amino, carboxylic acid 161373-45-1 Fluorinated heterocycle; potential bioactive properties
3-Acetylthiazolidine-4-carboxylic acid C₆H₉NO₃S 175.20 Thiazolidine ring, acetyl, carboxylic acid 5025-82-1 Sulfur-containing ring; used in peptide modifications
4-Amino-3-nitrobenzoic acid C₇H₆N₂O₄ 182.13 Benzene ring, nitro, amino, carboxylic acid 1588-83-6 Nitro group enhances reactivity; precursor for dyes
3-Oxo-1-indancarboxylic acid C₁₀H₈O₃ 176.17 Indane ring, ketone, carboxylic acid 212500-03-3 Bicyclic scaffold; synthetic intermediate

Research Findings and Key Differences

  • Heterocyclic vs. Bicyclic Systems: Pyridine and cinnoline derivatives exhibit higher aromatic stability compared to indane-based compounds, impacting their electronic properties and binding affinities in drug-receptor interactions .
  • Functional Group Effects : The presence of fluorine or nitro groups enhances electrophilicity and bioavailability but may increase synthetic complexity .
  • Synthetic Utility : Indane and thiazolidine scaffolds are preferred for conformational restriction in peptidomimetics, whereas pyridine derivatives are favored for metabolic stability .

Preparation Methods

Indan Ring Construction via Cyclization Strategies

The indan core can be assembled through cyclization of acyclic precursors. A notable approach involves the use of Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one), a chiral bicyclic intermediate, as a starting material. For example, ketones derived from Vince lactam undergo difluoromethylene incorporation via reactions with 2-PySO2_2CF2_2H and BuOK, followed by deprotection and ring-opening under acidic or basic conditions. Adapting this strategy, a precursor with a carboxylic acid group at position 4 could be functionalized with an amino group through selective hydrogenation and subsequent amination.

Functionalization of Preformed Indan Derivatives

An alternative route involves modifying preformed indan-4-carboxylic acid derivatives. For instance, introducing a nitro group at position 3 followed by reduction to the amino group is a well-established method. This mirrors the synthesis of 3-amino-4-hydroxybenzoic acid, where 3-nitro-4-chlorobenzoic acid is hydrolyzed to 3-nitro-4-hydroxybenzoic acid and then reduced under hydrogen pressure with a Pd/C catalyst. Applying this to the indan system, 3-nitro-indan-4-carboxylic acid could be reduced to the target compound using similar catalytic hydrogenation conditions.

Stereoselective Synthesis

Chiral resolution or asymmetric synthesis may be required if the target compound exists as enantiomers. The use of chirally pure intermediates, such as Vince lactam derivatives, enables stereocontrol during ring-opening and functionalization steps. For example, hydrogenation of a ketone intermediate derived from Vince lactam yielded a single diastereomer, demonstrating the potential for enantioselective synthesis.

Reaction Conditions and Optimization

Nitro Group Reduction

The reduction of nitro groups to amines is critical in synthesizing this compound. Data from the preparation of 3-amino-4-hydroxybenzoic acid show that Pd/C under hydrogen pressure (0.6–1.0 MPa) at 95–100°C achieves a 95.3% yield. Comparable conditions could be applied to nitro-indan derivatives, though steric hindrance from the bicyclic system may necessitate higher pressures or temperatures.

Table 1: Catalytic Hydrogenation Conditions for Nitro-to-Amino Conversion

SubstrateCatalystPressure (MPa)Temperature (°C)Yield (%)Source
3-Nitro-4-hydroxybenzoic acidPd/C0.6–1.095–10095.3
Hypothetical 3-nitro-indan-4-carboxylic acidPd/C (predicted)1.0–1.5100–110

Ring-Opening and Functionalization

Ring-opening of bicyclic intermediates, as demonstrated in the synthesis of difluoromethylene analogues, offers a pathway to install both amino and carboxylic acid groups. For instance, treatment of a ketone intermediate with trimethyl orthoformate under acidic conditions facilitated ring-opening and subsequent functionalization.

Mechanistic Insights

Catalytic Hydrogenation Mechanism

The reduction of nitro groups proceeds via a stepwise mechanism:

  • Adsorption : Nitro-substrate and hydrogen adsorb onto the Pd/C surface.

  • Intermediate Formation : Sequential electron transfers generate nitroso and hydroxylamine intermediates.

  • Amine Formation : Final reduction yields the primary amine.
    Steric effects from the indan ring may slow adsorption, necessitating optimized catalyst loading (e.g., 2.5–5.0 g Pd/C per 100 g substrate).

Cyclization and Ring-Opening Dynamics

In Vince lactam-derived syntheses, ring-opening under acidic conditions proceeds via protonation of the lactam oxygen, followed by nucleophilic attack by water or alcohols. The regioselectivity of ring-opening is influenced by the electronic environment of the intermediate, with electron-withdrawing groups directing attack to specific positions.

Comparative Analysis of Methods

Efficiency and Yield

  • Nitro Reduction Route : High yields (≥95%) are achievable but require specialized equipment for high-pressure reactions.

  • Cyclization Strategies : Yields for analogous compounds range from 43% to 71%, depending on substituents and reaction scale.

Table 2: Yield Comparison Across Methods

MethodKey StepYield Range (%)Limitations
Nitro ReductionCatalytic hydrogenation90–95High-pressure equipment
Cyclization/FunctionalizationRing-opening40–70Multi-step synthesis

Functional Group Compatibility

  • Amino Groups : Sensitive to over-reduction; use of mild reductants (e.g., SnCl2_2) may prevent side reactions.

  • Carboxylic Acids : Prone to decarboxylation at high temperatures; reactions should be conducted below 100°C .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-Amino-indan-4-carboxylic acid, and how can its structural integrity be validated?

  • Answer: Synthesis typically involves cyclization of substituted benzene precursors (e.g., indan derivatives) followed by regioselective amination. For example, cyclization via Friedel-Crafts alkylation and subsequent nitration/reduction steps could introduce the amino group. Structural validation requires multi-technique analysis:

  • HPLC with fused-core columns (e.g., Ascentis® Express) for purity assessment .
  • NMR spectroscopy (¹H/¹³C) to confirm the indan backbone and substituent positions .
  • Mass spectrometry (LC-MS) to verify molecular weight, referencing databases like NIST Chemistry WebBook .

Q. What safety protocols and storage conditions are critical for handling this compound in laboratory settings?

  • Answer:

  • Safety: Use PPE (gloves, lab coats, goggles) and work in fume hoods to avoid inhalation or skin contact. Emergency procedures for spills include neutralization with weak bases (e.g., sodium bicarbonate) .
  • Storage: Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or hygroscopic degradation, as recommended for similar amino-carboxylic acids .

Q. How can researchers determine the pKa values of the amino and carboxylic acid groups in this compound?

  • Answer: Use potentiometric titration with standardized pH buffers to measure protonation/deprotonation events. Compare results to computational predictions (e.g., using software like MarvinSketch) and reference data for structurally related compounds (e.g., 4-aminobenzoic acid) .

Advanced Research Questions

Q. How can conflicting solubility data for this compound in polar vs. non-polar solvents be resolved?

  • Answer:

  • Methodological approach: Conduct solubility studies under controlled pH and temperature. For example, use UV-Vis spectrophotometry to quantify solubility in DMSO, water, and ethanol, adjusting ionic strength with buffers.
  • Data reconciliation: Cross-reference results with thermodynamic models (e.g., Hansen solubility parameters) and published protocols for aromatic amino-carboxylic acids .

Q. What experimental and computational strategies elucidate the stereochemical influence of this compound on protein binding?

  • Answer:

  • Experimental: Employ chiral chromatography (e.g., Purospher® STAR columns) to separate enantiomers . Test binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
  • Computational: Perform molecular docking (using AutoDock Vina) to model interactions with target proteins, leveraging PubChem conformational data . Validate predictions with mutagenesis studies on key binding residues.

Q. How do the electronic properties of the amino and carboxyl groups affect the compound’s reactivity in peptide coupling reactions?

  • Answer:

  • Mechanistic analysis: Use DFT calculations (e.g., Gaussian software) to map electron density distributions and identify nucleophilic/electrophilic sites.
  • Experimental validation: Monitor coupling efficiency (e.g., with EDCI/HOBt) via HPLC, comparing reactivity to non-amino-substituted indan-carboxylic acids .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

  • Answer:

  • Reproducibility checks: Synthesize the compound using documented protocols and characterize via DSC (melting point) and IR spectroscopy (functional group validation).
  • Source evaluation: Cross-check data against peer-reviewed studies and avoid non-validated sources (e.g., commercial vendor databases) .

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